molecular formula C13H23NO2S B2379064 (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol CAS No. 2137095-83-9

(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol

Cat. No.: B2379064
CAS No.: 2137095-83-9
M. Wt: 257.39
InChI Key: QVUHPLXPKNHFSD-LBPRGKRZSA-N
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Description

(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.

    Attachment of the Propan-2-yloxy Group: This step involves the reaction of the intermediate compound with propan-2-ol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[Methyl-[(3-thiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol: Similar structure but lacks the methyl group on the thiophene ring.

    (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-ethan-2-yloxyethan-2-ol: Similar structure but with an ethan-2-yloxy group instead of a propan-2-yloxy group.

Uniqueness

The presence of the methyl group on the thiophene ring and the propan-2-yloxy group in (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

(2S)-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-10(2)16-9-12(15)7-14(4)8-13-11(3)5-6-17-13/h5-6,10,12,15H,7-9H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHPLXPKNHFSD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CC(COC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN(C)C[C@@H](COC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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